N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine
Description
N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine (CAS: 1261110-14-8) is a heterocyclic compound featuring a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core substituted with two 4-fluorophenyl groups at the N- and 2-positions. Its molecular formula is C₁₈H₁₆F₂N₄, with a molecular weight of 326.35 g/mol and a purity >97% . The compound was synthesized via multi-step reactions, including condensation of substituted amino acids and cyclization, as reported by Tao Wu et al. . It has been evaluated for antimalarial activity, showing IC₅₀ values of 200 nM (Pf3D7 strain) and 175 nM (PfW2 strain) .
Properties
IUPAC Name |
N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4/c19-13-3-1-12(2-4-13)17-18(22-15-7-5-14(20)6-8-15)24-10-9-21-11-16(24)23-17/h1-8,21-22H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUNNNKTJAYRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=C2NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine is a synthetic compound notable for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C18H16F2N4
- Molecular Weight : 326.35 g/mol
- CAS Number : 1261110-14-8
- Purity : Generally >95% .
The compound exhibits significant activity as an inhibitor of the p38 MAP kinase pathway, which is crucial in mediating inflammatory responses. Inhibitors of this pathway have been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, indicating therapeutic potential for treating autoimmune diseases .
In Vitro Studies
- Cytokine Inhibition :
- p38 MAP Kinase Inhibition :
In Vivo Studies
- Adjuvant-Induced Arthritis Model :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the tetrahydroimidazo[1,2-a]pyrazin core can enhance biological activity. Specifically, the presence of fluorine substituents on the phenyl rings appears to increase potency against p38 MAP kinase .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Cytokine Production | Inhibition of TNFα | , |
| MAP Kinase Inhibition | Potent inhibitor of p38 MAP kinase | , |
| Anti-inflammatory Effects | Significant reduction in arthritis model | , |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of fluorine | Increased potency | , |
| Alteration of amine substituents | Improved pharmacokinetics |
Case Studies
- Case Study on Autoimmune Disease Treatment :
- Pharmacokinetic Profile Assessment :
Scientific Research Applications
N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine is a chemical compound with the molecular formula C18H16F2N4 . It has a molar mass of 326.34 g/mol . The compound is also known by the CAS number 1261110-14-8 .
Physico-chemical Properties
- Molar Mass: 326.34
- Density: 1.36±0.1 g/cm3 (Predicted)
- Boiling Point: 541.8±50.0 °C (Predicted)
- pKa: 8.11±0.20 (Predicted)
- Storage Condition: Keep at 2-8°C and protect from light
Synthesis
Tetrahydroimidazo[1,2-a]pyrazine derivatives can be synthesized by replacing the C‐terminal carboxyl group with a 4‐phenyl‐substituted imidazole, where the N‐1 nitrogen is bridged to the peptidic N atom via an ethylene linker, resulting in a 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazine core . A combinatorial approach can be achieved by modifying the heterobicyclic structure or introducing substituents at different points . The synthesis starts with the esterification of different d‐ or l‐configured, N‐protected amino acids with either phenacyl bromide or 3‐(bromoacetyl)pyridine . The resulting α‐acyloxy ketones are then subjected to a Davidson‐type heterocondensation upon treatment with ammonia in refluxing toluene. 2,4‐Disubstituted imidazoles are reacted with ethyl bromoacetate, with the alkylation occurring at N .
Potential Applications
While the provided search results do not offer explicit applications for this compound, they do provide information on tetrahydroimidazo[1,2-a]pyrazine derivatives and 1,2,4-Triazole scaffold, suggesting potential research applications :
- Gαq inhibition: Tetrahydroimidazo[1,2‐a]pyrazine derivatives have been studied for their ability to inhibit Gαq proteins, which are involved in stimulating phospholipases (PLs) C and D . The molecular interaction of Gαq and PLC‐β effectuates the cleavage of a membrane phospholipid, PIP2, into DAG and IP3, both of which act as second messengers .
- Drug development: 1,2,4-Triazole derivatives are found in antifungal drugs and pesticides, anticancer and anti-inflammatory agents, substances for treatment microbial and viral infections, and even food intake suppressors .
Additional Information
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Compounds and Their Antimalarial Activity
| Compound Name | IC₅₀ (Pf3D7) | IC₅₀ (PfW2) | Structural Differences |
|---|---|---|---|
| N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine | 200 nM | 175 nM | Tetrahydro core; 4-Fluorophenyl groups |
| N,2-Bis(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine (Non-tetrahydro) | >10 nM | 5520 nM | Aromatic pyrazine ring (no saturation) |
| 2-Amino-1-(3-(benzo[d][1,3]dioxol-5-ylamino)-2-phenyl-...)ethanone (Entry 1) | 63 nM | 97 nM | Benzo[d][1,3]dioxol-5-yl substituent |
Key Observations :
- The tetrahydro core in the target compound improves activity against the PfW2 strain compared to the non-tetrahydro analog, which shows poor W2 inhibition (5520 nM vs. 175 nM) .
- The 4-fluorophenyl groups enhance target specificity, as seen in other derivatives like BIM-46174 (Gαq inhibitor), where fluorinated aryl groups improve cell permeability .
Comparison with Anticancer and Antiviral Analogs
- Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 2058515-81-2):
- Imidazo[1,2-a]pyrazines with pyridinylmethyl groups (e.g., SC9):
Contradictions and Limitations
- Antibacterial vs. Antimalarial Activity :
- Synthetic Challenges :
- Impurities in borane-mediated reductions (e.g., in piperazine intermediates) complicate scale-up for tetrahydro derivatives .
Q & A
Q. What are the key synthetic routes for synthesizing N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine?
Methodological Answer: The synthesis typically involves cyclocondensation and functionalization steps. A common approach (Scheme 2 in ) starts with esterification of protected amino acids (e.g., N-Boc or N-Cbz derivatives) using phenacyl bromides or pyridine analogs. Subsequent cyclization with ammonium acetate under reflux yields the tetrahydroimidazo[1,2-a]pyrazine core. For the target compound, regioselective introduction of 4-fluorophenyl groups at positions N and 2 is achieved via Buchwald-Hartwig amination or nucleophilic substitution. Key steps include:
- Esterification : KCO-mediated coupling in DMF (66–98% yield).
- Cyclization : NHOAc in refluxing toluene (69–91% yield).
- Deprotection : Hydrogenation (Pd/C, H) or TFA treatment for Boc/Cbz removal.
Variations in substituents are introduced via post-cyclization functionalization (e.g., Suzuki coupling for aryl groups) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer: Structural confirmation relies on:
- H/C NMR : Distinct signals for the tetrahydroimidazo[1,2-a]pyrazine core (e.g., cyclic CH protons at δ 3.35–3.94 ppm, aromatic fluorophenyl protons at δ 7.36–7.85 ppm) .
- Mass Spectrometry (ESI-HRMS) : Molecular ion peaks (e.g., [M+H]) matching theoretical masses (e.g., CHFN requires m/z 337.143) .
- Elemental Analysis : Confirmation of C, H, N percentages (e.g., %C = 51.95/52.02; %N = 13.37/13.5) .
- IR Spectroscopy : Amine N–H stretches (~3300 cm) and C=O bands (if applicable) .
Advanced Research Questions
Q. How can researchers resolve contradictory IC50_{50}50 values for this compound against Plasmodium falciparum strains?
Methodological Answer: Discrepancies in IC values (e.g., 200 nM for 3D7 vs. 175 nM for W2 in ) may arise from:
- Strain-Specific Resistance : W2 is chloroquine-resistant, potentially altering drug uptake or target binding.
- Assay Conditions : Variations in parasite synchronization, hematocrit levels, or incubation time.
Mitigation Strategies :- Standardize assays using synchronized ring-stage parasites.
- Validate results with orthogonal methods (e.g., β-hematin inhibition assays for heme detoxification).
- Cross-test with reference compounds (e.g., artemisinin derivatives).
Q. What strategies optimize synthetic yields while minimizing impurities in large-scale production?
Methodological Answer: Yield optimization requires addressing:
- Byproduct Formation : Impurities from borane reduction (e.g., in ) are mitigated via silica-free purification (e.g., centrifugal partition chromatography) .
- Reaction Solvent : Use anhydrous DMF or THF to prevent hydrolysis of intermediates .
- Catalyst Selection : Pd/C for efficient deprotection without over-reduction .
Case Study : - Stepwise Purification : Crude product from (2.1 g, >100% theoretical yield due to solvent residues) was purified via recrystallization (MeOH/HO) to achieve >95% purity .
Q. How does stereochemistry influence the compound’s bioactivity, and how can enantioselective synthesis be achieved?
Methodological Answer: The tetrahydroimidazo[1,2-a]pyrazine core’s stereochemistry affects target binding (e.g., Gaq-protein inhibition in ). Enantioselective synthesis methods include:
Q. What functional group modifications enhance the compound’s antibacterial or antimalarial efficacy?
Methodological Answer:
- Amine Substituents : Replacement of 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) improves antiplasmodial activity (IC reduced from 200 nM to <100 nM) .
- Hydrazone Derivatives : Conjugation with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) enhances antibacterial activity (80–92% yield via Schiff base formation) .
Q. How do computational methods (e.g., QSAR) guide the design of analogs with improved potency?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models using artificial neural networks predict antiplasmodial activity based on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
